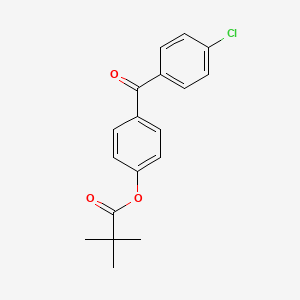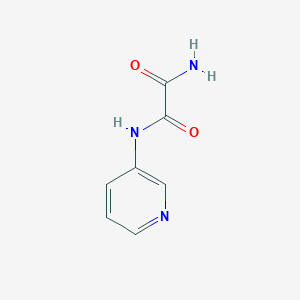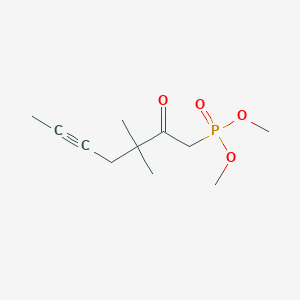
Dimethyl (3,3-dimethyl-2-oxohept-5-yn-1-yl)phosphonate
Vue d'ensemble
Description
Dimethyl (3,3-dimethyl-2-oxohept-5-yn-1-yl)phosphonate is an organophosphorus compound with the molecular formula C10H17O4P. This compound is known for its unique structure, which includes a phosphonate group attached to a hept-5-yn-1-yl chain with a 3,3-dimethyl-2-oxo substitution. It is used in various chemical reactions and has applications in organic synthesis and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (3,3-dimethyl-2-oxohept-5-yn-1-yl)phosphonate typically involves the reaction of a suitable alkyne with a phosphonate ester. One common method is the reaction of 3,3-dimethyl-2-oxohept-5-yne with dimethyl phosphite under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic addition of the phosphonate ester to the alkyne.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl (3,3-dimethyl-2-oxohept-5-yn-1-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Applications De Recherche Scientifique
Dimethyl (3,3-dimethyl-2-oxohept-5-yn-1-yl)phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as a biochemical probe and in the development of enzyme inhibitors.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Dimethyl (3,3-dimethyl-2-oxohept-5-yn-1-yl)phosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to bind to enzymes and proteins that recognize phosphate groups. This binding can inhibit enzyme activity or alter protein function, leading to various biological effects. The compound’s unique structure also allows it to participate in specific chemical reactions, making it a versatile tool in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl (3-methyl-2-oxo-hept-5-yne)phosphonate: Similar structure but with a single methyl group at the 3-position.
Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate: Contains difluoro substitution at the 3-position.
Uniqueness
Dimethyl (3,3-dimethyl-2-oxohept-5-yn-1-yl)phosphonate is unique due to its 3,3-dimethyl substitution, which provides steric hindrance and influences its reactivity and binding properties. This makes it distinct from other similar compounds and useful in specific applications where steric effects are important.
Propriétés
Numéro CAS |
69691-11-8 |
|---|---|
Formule moléculaire |
C11H19O4P |
Poids moléculaire |
246.24 g/mol |
Nom IUPAC |
1-dimethoxyphosphoryl-3,3-dimethylhept-5-yn-2-one |
InChI |
InChI=1S/C11H19O4P/c1-6-7-8-11(2,3)10(12)9-16(13,14-4)15-5/h8-9H2,1-5H3 |
Clé InChI |
FQMVLQNNAODGQV-UHFFFAOYSA-N |
SMILES canonique |
CC#CCC(C)(C)C(=O)CP(=O)(OC)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-Methyl-2-(propylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]benzene](/img/structure/B8595270.png)
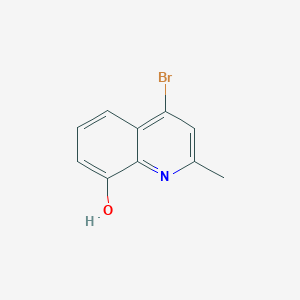
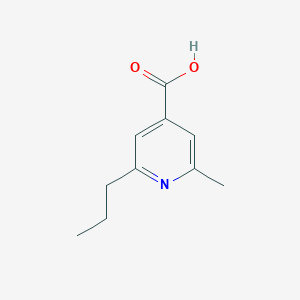
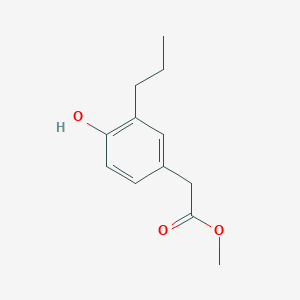
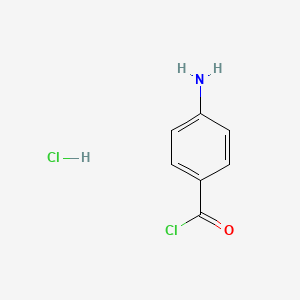
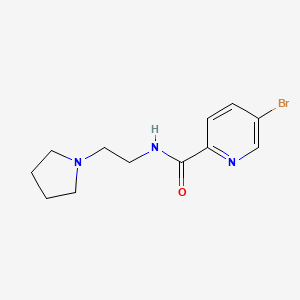
![10-{[(Methylsulfanyl)carbonothioyl]amino}decane-1-sulfonic acid](/img/structure/B8595312.png)
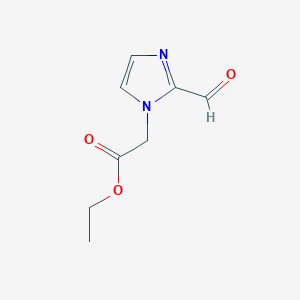
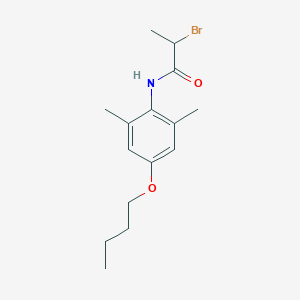
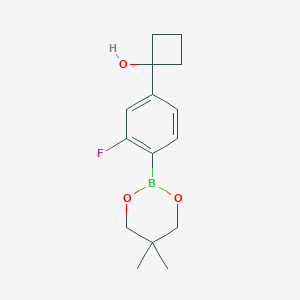
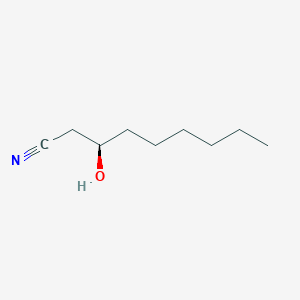
![2,3-Dimethylene-1-phenyl-9-oxa-bicyclo[3.3.1]nonane](/img/structure/B8595335.png)
